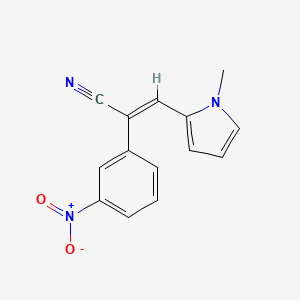![molecular formula C16H20N4O B5295345 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the μ-opioid receptor and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. When this compound binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters that are involved in pain signaling.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, which are mediated by its activation of the μ-opioid receptor. This compound has also been shown to have sedative and anxiolytic effects, which may be mediated by its effects on other neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to specifically target this receptor and study its effects on pain signaling and other physiological processes. However, one limitation of using this compound is its potential for abuse. As a potent agonist of the μ-opioid receptor, this compound has the potential to produce addictive effects in humans.
Future Directions
There are several potential future directions for research on 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide. One area of interest is the development of new analogs of this compound that may have improved selectivity and potency for the μ-opioid receptor. Another area of interest is the study of the long-term effects of this compound on the brain and other physiological systems. Additionally, there is potential for the use of this compound in the development of new treatments for addiction and depression.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective agonist activity for the μ-opioid receptor has led to its investigation for its effects on pain signaling, addiction, and depression. While there are potential advantages and limitations for lab experiments using this compound, its potential for future directions in research makes it an important area of study in the field of pharmacology.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate products. The first step involves the preparation of 6-methyl-3-pyridazinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then coupled with 4-aminophenylpropan-2-amine to form the intermediate product, which is then treated with 2,2-dimethylpropanamide to yield this compound.
Scientific Research Applications
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the central nervous system, including analgesia, sedation, and euphoria. This compound has also been shown to have potential applications in the treatment of addiction and depression.
properties
IUPAC Name |
2,2-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-10-14(20-19-11)17-12-6-8-13(9-7-12)18-15(21)16(2,3)4/h5-10H,1-4H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOOKKXVHSCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)

![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)